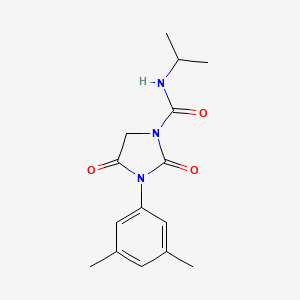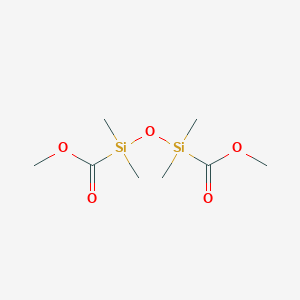
1,3-Bis(carbomethoxy)tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(carbomethoxy)tetramethyldisiloxane is an organosilicon compound characterized by the presence of two carbomethoxy groups attached to a tetramethyldisiloxane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(carbomethoxy)tetramethyldisiloxane can be synthesized through the hydrosilylation of allyl derivatives with hydrosilanes in the presence of a catalyst such as Karstedt’s catalyst . The reaction typically involves the addition of the hydrosilane to the carbon-carbon double bond of the allyl derivative, resulting in the formation of the desired product.
Industrial Production Methods: The industrial production of this compound involves the careful hydrolysis of chlorodimethylsilane . This process requires caution due to the generation of hydrogen chloride (HCl) and the sensitivity of the Si-H bond. Elevated temperatures and prolonged reaction times can trigger the hydrolysis of the Si-H bond, leading to the formation of oligomeric siloxanes and dihydrogen .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(carbomethoxy)tetramethyldisiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across carbon-carbon double bonds in the presence of a catalyst.
Common Reagents and Conditions:
Catalysts: Karstedt’s catalyst is commonly used for hydrosilylation reactions.
Solvents: Non-aqueous solvents are typically used to prevent hydrolysis of the Si-H bond.
Major Products:
Silicone Polymers: The compound is used as a monomer in the production of silicone polymers or silicone resins.
Organosilicon Compounds: It serves as a precursor to prepare other organosilicon compounds.
Scientific Research Applications
1,3-Bis(carbomethoxy)tetramethyldisiloxane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1,3-Bis(carbomethoxy)tetramethyldisiloxane exerts its effects involves the weakly hydridic Si-H bond, which allows for selective reduction of various organic functional groups . The compound’s reactivity is influenced by the electronic and steric properties of the nonreactive groups attached to the silicon . In hydrosilylation reactions, the Si-H bond adds across carbon-carbon double bonds in the presence of a catalyst, resulting in the formation of new carbon-silicon bonds .
Comparison with Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A bifunctional organosilane used in organic synthesis, known for its stability in neutral pH but high reactivity with strong bases.
Chlorodimethylsilane: Used as a precursor in the synthesis of various organosilicon compounds.
Uniqueness: 1,3-Bis(carbomethoxy)tetramethyldisiloxane is unique due to the presence of two carbomethoxy groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C8H18O5Si2 |
|---|---|
Molecular Weight |
250.40 g/mol |
IUPAC Name |
methyl [[methoxycarbonyl(dimethyl)silyl]oxy-dimethylsilyl]formate |
InChI |
InChI=1S/C8H18O5Si2/c1-11-7(9)14(3,4)13-15(5,6)8(10)12-2/h1-6H3 |
InChI Key |
WAIBZGPKJRPWLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)[Si](C)(C)O[Si](C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Hydroxy-4-phenylbut-1-en-1-yl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one](/img/structure/B13396526.png)
![N-cyclohexylcyclohexanamine;2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B13396528.png)
![Sodium;4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]benzenesulfonate](/img/structure/B13396535.png)
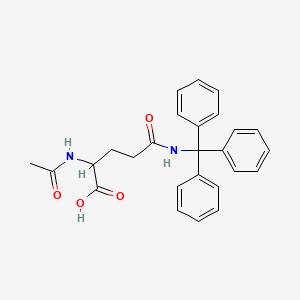
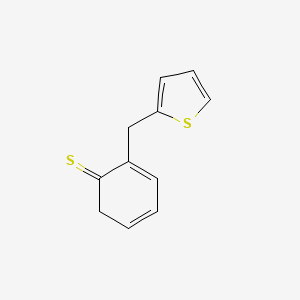
![2-piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sufonyl]-1-oxopentyl]-4-methyl-,ethyl ester,[2R-[1(S*), 2alpha, 4beta]]-](/img/structure/B13396566.png)
![3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13396569.png)
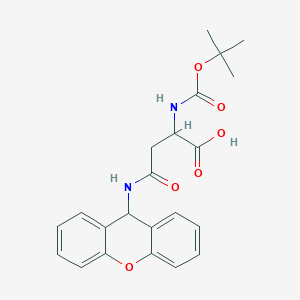
![17-Hydroxy-13-methyl-11-[4-(methylamino)phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13396579.png)
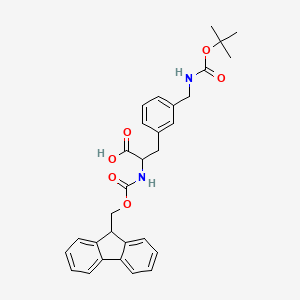
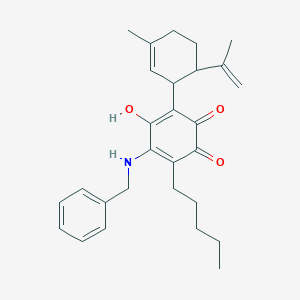
![3-(1-Azabicyclo[3.2.1]octan-6-yl)-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid](/img/structure/B13396595.png)

